![molecular formula C21H23N5O4S B12487494 ethyl 6-oxo-6-(2-oxo-5-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-2,3-dihydro-1H-imidazol-4-yl)hexanoate](/img/structure/B12487494.png)
ethyl 6-oxo-6-(2-oxo-5-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-2,3-dihydro-1H-imidazol-4-yl)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 6-OXO-6-(2-OXO-5-{[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-1,3-DIHYDROIMIDAZOL-4-YL)HEXANOATE is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-OXO-6-(2-OXO-5-{[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-1,3-DIHYDROIMIDAZOL-4-YL)HEXANOATE involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acetic acid, methylene chloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 6-OXO-6-(2-OXO-5-{[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-1,3-DIHYDROIMIDAZOL-4-YL)HEXANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
ETHYL 6-OXO-6-(2-OXO-5-{[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-1,3-DIHYDROIMIDAZOL-4-YL)HEXANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ETHYL 6-OXO-6-(2-OXO-5-{[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-1,3-DIHYDROIMIDAZOL-4-YL)HEXANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 6-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: Shares structural similarities but differs in the functional groups attached to the core structure.
Indole Derivatives:
Uniqueness
ETHYL 6-OXO-6-(2-OXO-5-{[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-1,3-DIHYDROIMIDAZOL-4-YL)HEXANOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C21H23N5O4S |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
ethyl 6-oxo-6-[2-oxo-5-[(6-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-1,3-dihydroimidazol-4-yl]hexanoate |
InChI |
InChI=1S/C21H23N5O4S/c1-2-30-18(28)11-7-6-10-17(27)19-16(23-20(29)24-19)13-31-21-22-12-15(25-26-21)14-8-4-3-5-9-14/h3-5,8-9,12H,2,6-7,10-11,13H2,1H3,(H2,23,24,29) |
Clave InChI |
LMVSLOYMGHZKPV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC2=NC=C(N=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12487414.png)
![Methyl [(3,5-dichlorophenyl)sulfonyl]acetate](/img/structure/B12487427.png)
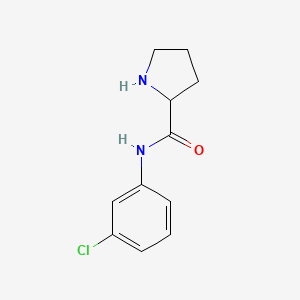
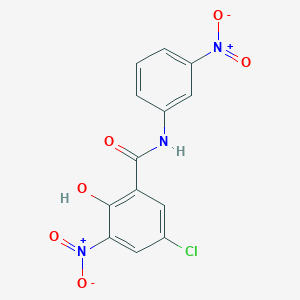
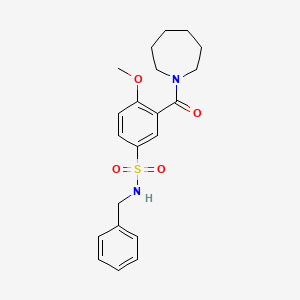
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate](/img/structure/B12487440.png)
![3-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12487445.png)
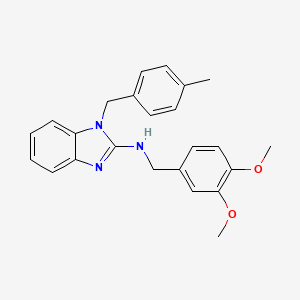
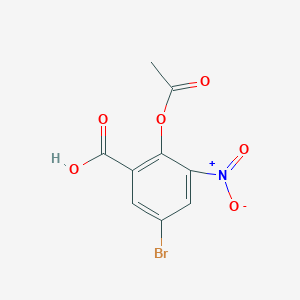
![Ethyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12487468.png)
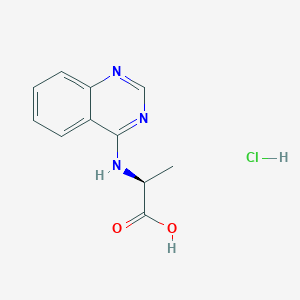

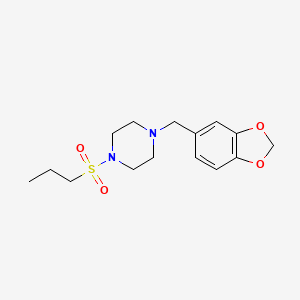
![Ethyl 3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487485.png)
